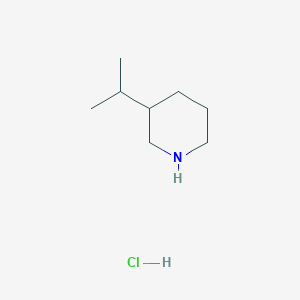

3-(Propan-2-yl)piperidine hydrochloride

Description

3-(Propan-2-yl)piperidine hydrochloride is a piperidine derivative substituted with an isopropyl (propan-2-yl) group at the 3-position of the piperidine ring, forming a hydrochloride salt. Piperidine-based compounds are widely studied for their pharmacological and synthetic utility, particularly in drug discovery and organic chemistry.

Properties

IUPAC Name |

3-propan-2-ylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N.ClH/c1-7(2)8-4-3-5-9-6-8;/h7-9H,3-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGUCMKBGIHVIAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation via Reduction of 3-Aminopiperidin-2-one Hydrochloride

A well-documented method involves the reduction of (R)-3-aminopiperidin-2-one hydrochloride using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) solvent:

-

- Mix 1.5 to 2.0 equivalents of lithium aluminum hydride in THF with 1 equivalent of (R)-3-aminopiperidin-2-one hydrochloride in THF.

- Maintain temperature between 10°C and 45°C during addition.

- Heat the reaction mixture between 45°C and 70°C for completion.

- Isolate the product by filtration.

| Parameter | Range/Value |

|---|---|

| LiAlH4 equivalents | 1.5 – 2.0 (optimal ~1.6) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature (addition) | 10°C – 45°C (optimal ~35°C) |

| Temperature (heating) | 45°C – 70°C (optimal 58°C–60°C) |

| Scale | At least 1 kg of starting material |

- Outcome:

- This method yields (R)-3-aminopiperidine dihydrochloride, which upon treatment with concentrated hydrochloric acid forms the hydrochloride salt of 3-(Propan-2-yl)piperidine.

- The process is scalable and suitable for kilogram-scale synthesis.

This method is detailed in patent literature and is notable for its reproducibility and industrial applicability.

Catalytic Enantioselective Synthesis via Reductive Heck Reaction

A modern and highly enantioselective approach to 3-substituted piperidines, including 3-(Propan-2-yl)piperidine, involves a Rhodium-catalyzed asymmetric reductive Heck reaction:

-

- Start with pyridine derivatives and sp²-hybridized boronic acids.

- Perform Rh-catalyzed asymmetric carbometalation to form 3-substituted tetrahydropyridines.

- Follow with catalytic hydrogenation and carbamate deprotection to yield the piperidine hydrochloride salt.

-

- High enantioselectivity (up to 96% ee).

- Broad functional group tolerance.

- Scalable (demonstrated on 5 mmol scale with 81% yield).

- Applicable to synthesis of clinically relevant compounds.

| Step | Conditions |

|---|---|

| Partial reduction of pyridine | Controlled hydrogenation |

| Rh-catalyzed carbometalation | Rhodium catalyst, boronic acids, mild temp |

| Final hydrogenation/deprotection | Pd/C catalyst, aqueous KOH in methanol |

- Yields and Selectivity:

- Yields range from 70% to 86% for various substituted piperidines.

- Excellent enantiomeric excess (up to 96%).

This approach represents a state-of-the-art method combining asymmetric catalysis and functional group transformations to efficiently prepare 3-(Propan-2-yl)piperidine hydrochloride.

Salt Formation and Purification

The hydrochloride salt formation is a critical step for obtaining the stable crystalline form of this compound:

-

- The free base piperidine is dissolved or suspended in an appropriate solvent (e.g., methanol or isopropanol).

- Concentrated hydrochloric acid is added under controlled temperature (0°C to 20°C).

- The mixture is stirred for several hours to allow salt crystallization.

- The solid hydrochloride salt is filtered, washed, and dried.

-

- The salt formation improves compound stability and facilitates handling.

- Crystallization conditions affect the hydrate form and purity.

This conventional acid-base reaction is widely used in pharmaceutical preparations of piperidine derivatives.

Additional Synthetic Insights from Recent Literature

Recent advances highlight the use of:

- One-pot sequential Suzuki–Miyaura coupling and hydrogenation for functionalized piperidines.

- Palladium and rhodium catalysis for stereoselective hydrogenation of pyridine derivatives.

- Intramolecular aza-Michael reactions for constructing enantiomerically enriched piperidines.

These methods offer versatility and improved selectivity but may require fine-tuning for 3-(Propan-2-yl)piperidine specifically.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Enantioselectivity | Scale | Notes |

|---|---|---|---|---|---|

| LiAlH4 Reduction of Piperidinone | LiAlH4 (1.6 eq), THF, 35–60°C | High | Chiral purity maintained | Kilogram scale | Industrially scalable, robust |

| Rh-Catalyzed Reductive Heck | Rh catalyst, boronic acids, Pd/C hydrogenation | 70–86 | Up to 96% ee | mmol to gram scale | High functional group tolerance |

| Salt Formation | HCl, methanol or isopropanol, 0–20°C | Quantitative | N/A | Any | Crystallization critical for purity |

Chemical Reactions Analysis

Types of Reactions

3-(Propan-2-yl)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into its corresponding amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: N-oxides.

Reduction: Amines.

Substitution: N-alkylated or N-acylated derivatives.

Scientific Research Applications

3-(Propan-2-yl)piperidine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Propan-2-yl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft .

Comparison with Similar Compounds

Research Findings and Trends

- Synthetic Utility: Piperidine hydrochlorides are key intermediates in alkylation and ring-closure reactions (e.g., oxadiazole synthesis in ).

- Pharmacological Diversity: Substitutions at the 3-position (e.g., isopropyl, phenoxy, or heterocycles) modulate receptor affinity and selectivity, as seen in pitolisant vs. paroxetine .

- Safety Profiles: Simpler alkyl derivatives (e.g., 3-methylpiperidine HCl ) exhibit lower toxicity than aromatic or halogenated analogs .

Biological Activity

3-(Propan-2-yl)piperidine hydrochloride is a compound that has garnered attention in pharmacological research due to its significant biological activity. This article delves into its biological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound, also known as isopropylpiperidine hydrochloride, is characterized by a piperidine ring substituted with an isopropyl group. Its chemical formula is C₈H₁₈ClN, and it has a molecular weight of approximately 161.69 g/mol. The compound's structure is pivotal in determining its interaction with biological targets.

Research indicates that this compound exhibits a range of biological activities primarily through its interaction with neurotransmitter systems. It has been shown to influence the central nervous system (CNS) by modulating the activity of various receptors, including:

- Dopamine Receptors : Potential implications in the treatment of mood disorders and psychosis.

- Serotonin Receptors : Involvement in anxiety and depression management.

- Nicotinic Acetylcholine Receptors : Possible applications in cognitive enhancement and neuroprotection.

Pharmacological Studies

Several studies have highlighted the compound's pharmacological potential:

- Antidepressant Effects : In animal models, this compound demonstrated significant antidepressant-like effects, suggesting its utility in treating depressive disorders.

- Analgesic Properties : Preliminary studies indicated that this compound may possess analgesic properties, making it a candidate for pain management therapies.

- Neuroprotective Effects : Research has suggested that the compound may offer neuroprotective benefits, potentially useful in neurodegenerative disease contexts.

Study 1: Antidepressant Activity

A controlled study investigated the antidepressant effects of this compound in a rodent model of depression. The results showed a statistically significant reduction in immobility time in the forced swim test compared to control groups, indicating potential antidepressant effects (source data from ).

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Immobility Time (seconds) | 180 ± 20 | 90 ± 15* |

*Statistical significance at p < 0.05.

Study 2: Analgesic Effects

Another study assessed the analgesic properties of the compound using the hot plate test. Results indicated that administration of this compound significantly increased pain threshold compared to untreated controls, suggesting its potential as an analgesic agent.

| Treatment | Pain Threshold (°C) |

|---|---|

| Control | 50 ± 2 |

| Treatment | 57 ± 3* |

*Statistical significance at p < 0.01.

Q & A

Basic Questions

Q. What are the recommended storage conditions and handling precautions for 3-(Propan-2-yl)piperidine hydrochloride to ensure stability and safety in laboratory settings?

- Methodological Answer : Store the compound in a dry, well-ventilated area at 2–8°C, tightly sealed to prevent moisture absorption and aerosol formation . Avoid skin/eye contact and use fume hoods to minimize inhalation risks. Implement electrostatic discharge precautions during transfer . For spills, collect material using non-sparking tools and dispose of it as hazardous waste, adhering to local regulations .

Q. What personal protective equipment (PPE) is essential when working with this compound?

- Methodological Answer : Wear nitrile or neoprene gloves (tested for chemical compatibility), ANSI-approved safety goggles, and lab coats. Use NIOSH-certified respiratory protection (e.g., P95 masks) if ventilation is insufficient. For large-scale handling, flame-retardant antistatic suits are advised .

Advanced Research Questions

Q. How can researchers address contradictions in experimental data involving this compound, such as inconsistent reaction yields or bioactivity results?

- Methodological Answer :

Theoretical Alignment : Re-examine the hypothesis through the lens of existing frameworks (e.g., piperidine derivatives’ structure-activity relationships) to identify overlooked variables .

Controlled Replication : Isolate variables (e.g., solvent purity, temperature gradients) using design-of-experiments (DoE) protocols .

Analytical Validation : Cross-validate results via orthogonal techniques (e.g., HPLC-MS for purity, NMR for structural confirmation) .

Q. What strategies are recommended for assessing the ecological impact of this compound given limited ecotoxicological data?

- Methodological Answer :

- Predictive Modeling : Apply quantitative structure-activity relationship (QSAR) models to estimate acute aquatic toxicity (e.g., LC50 for fish) .

- Microcosm Studies : Simulate environmental fate using OECD 308 guidelines to measure biodegradation half-life and soil adsorption coefficients (Koc) .

- Precautionary Measures : Implement closed-loop systems during synthesis to prevent effluent release .

Q. How can the synthetic yield of this compound be optimized while minimizing hazardous byproducts?

- Methodological Answer :

- Catalyst Screening : Test Lewis acid catalysts (e.g., ZnCl2) under inert atmospheres to enhance piperidine ring formation efficiency .

- Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent with comparable polarity .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at peak yield .

Q. What computational approaches are suitable for predicting the physicochemical properties of this compound?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate solubility parameters (logP) and diffusion coefficients using software like GROMACS .

- Density Functional Theory (DFT) : Calculate pKa and redox potentials via Gaussian 16 to guide buffer selection in biological assays .

- Database Mining : Cross-reference PubChem and NIST data for analogous compounds’ thermal stability profiles .

Q. How can lab-scale synthesis of this compound be adapted for pilot-scale production while maintaining purity >98%?

- Methodological Answer :

- Process Intensification : Implement continuous-flow reactors to reduce batch variability and improve heat transfer .

- Membrane Separation : Use nanofiltration (MWCO 200–300 Da) to isolate the hydrochloride salt from unreacted precursors .

- Quality Control : Integrate PAT (Process Analytical Technology) tools like inline pH probes and UV spectrophotometers for real-time monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.